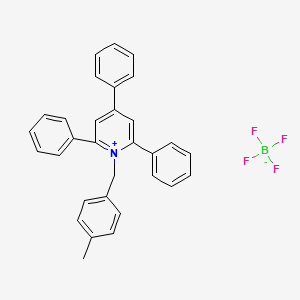![molecular formula C13H20Cl2N2 B8301257 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B8301257.png)
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride typically involves the reaction of cinnamyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
- Dissolve piperazine in an organic solvent.
- Add cinnamyl chloride dropwise to the solution while stirring.
- Add a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove any insoluble impurities.
- Concentrate the filtrate to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamaldehyde or cinnamic acid.
Reduction: The double bond in the cinnamyl group can be reduced to form N-propyl piperazine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Cinnamaldehyde, cinnamic acid.
Reduction: N-propyl piperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms. The cinnamyl group may also interact with various enzymes and receptors, contributing to the compound’s biological activities.
Comparison with Similar Compounds
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
N-benzyl piperazine: Similar structure but with a benzyl group instead of a cinnamyl group. Known for its stimulant properties.
N-phenyl piperazine: Contains a phenyl group and is used in the synthesis of various pharmaceuticals.
N-methyl piperazine: Contains a methyl group and is used as a building block in organic synthesis.
This compound is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H |
InChI Key |
PRCFTTDNUVTMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-9H-indeno[2,1-b]pyridine](/img/structure/B8301178.png)
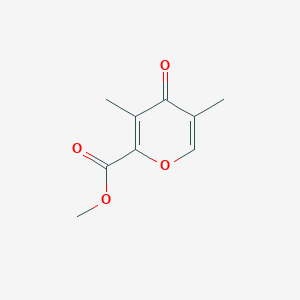
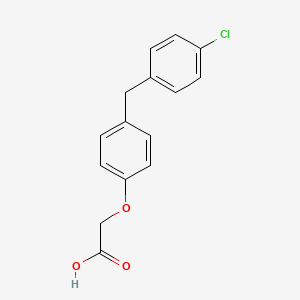
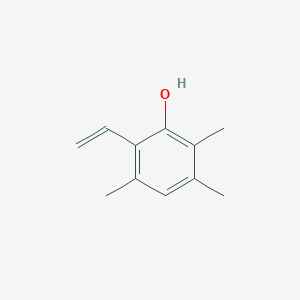
![3-Methyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8301197.png)
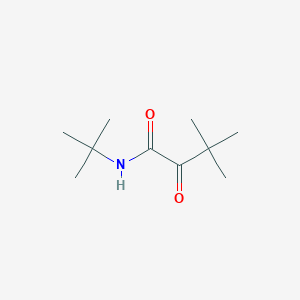
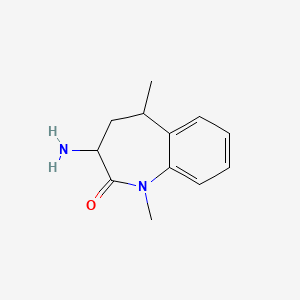
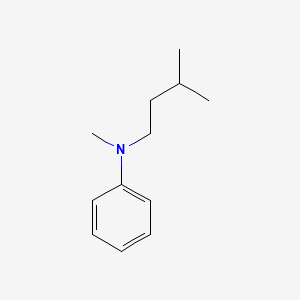
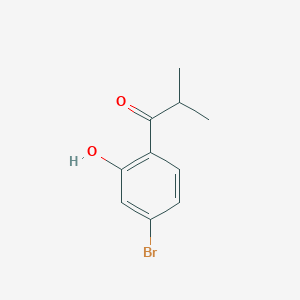
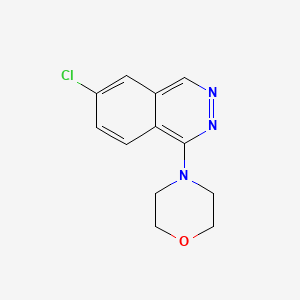

![1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8301260.png)
![(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B8301264.png)
